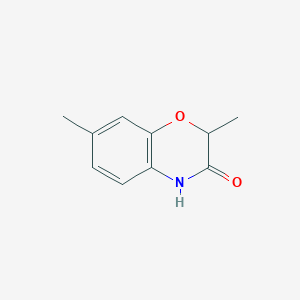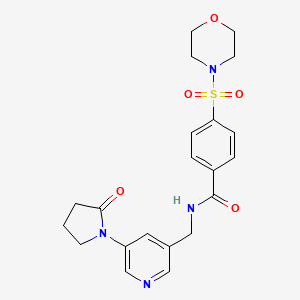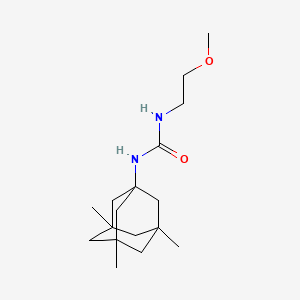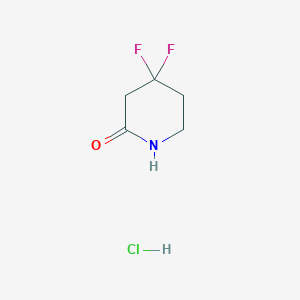![molecular formula C25H26N4O3 B2361739 1-(3-methoxyphenyl)-5-oxo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)pyrrolidine-3-carboxamide CAS No. 2034567-58-1](/img/structure/B2361739.png)
1-(3-methoxyphenyl)-5-oxo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a pyrrolidine ring, which is a type of heterocyclic amine, and an imidazo[1,2-a]pyridine group, which is a fused ring system containing nitrogen atoms . The presence of these groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring systems and functional groups. The 3D orientation of the molecule could be important for its biological activity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could affect its solubility, while the presence of aromatic rings could affect its stability .Scientific Research Applications
Synthesis and Biological Activity Studies
Research by Abu‐Hashem et al. (2020) discusses the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, showing potential anti-inflammatory and analgesic activities. These compounds were evaluated for their COX-1/COX-2 inhibition, showcasing significant analgesic and anti-inflammatory effects, hinting at the broad therapeutic potential of structurally complex molecules (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Hassan, Hafez, & Osman (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and further processed these into pyrazolo[1,5-a]pyrimidine derivatives to evaluate their cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells. This study illustrates the potential for creating targeted therapies using complex synthetic pathways (Hassan, Hafez, & Osman, 2014).
Antifungal and Antiallergic Applications
Hanafy (2011) explored the synthesis of pyrido[2,3-d]pyrimidine derivatives, demonstrating significant antifungal activities for some synthesized compounds. This research underscores the versatility of pyrimidine derivatives in addressing fungal infections (Hanafy, 2011).
Nohara et al. (1985) synthesized antiallergic 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines, which exhibited potent antiallergic activity in rats, indicating the importance of structural modifications in enhancing biological activity and potential therapeutic applications (Nohara, Ishiguro, Ukawa, Sugihara, Maki, & Sanno, 1985).
Chemical Structure and Synthesis Optimization
- The study by Wang et al. (2017) provides X-ray powder diffraction data for a related compound, emphasizing the importance of structural analysis in the development of pharmaceutical agents, particularly in the synthesis of anticoagulants like apixaban (Wang, Suo, Zhang, Hou, & Li, 2017).
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit strong binding with certain kinases , which play crucial roles in signal transduction and coordination of complex functions such as cell growth, metabolism, and differentiation.
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the structure and properties of similar compounds, it is likely that it interacts with its targets (potentially kinases) to induce changes in cellular processes .
Biochemical Pathways
Given the potential interaction with kinases, it could influence various signaling pathways that regulate cell growth and differentiation .
Result of Action
Similar compounds have shown anticancer activities against various human cancer cell lines , suggesting that this compound may also have potential therapeutic effects in cancer treatment.
Properties
IUPAC Name |
1-(3-methoxyphenyl)-5-oxo-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3/c1-32-19-8-6-7-18(14-19)29-15-17(13-24(29)30)25(31)27-21-10-3-2-9-20(21)22-16-28-12-5-4-11-23(28)26-22/h2-3,6-10,14,16-17H,4-5,11-13,15H2,1H3,(H,27,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZBBGHQPHPBBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3C4=CN5CCCCC5=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Methyl-5-prop-2-enoyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B2361656.png)



![N-(4-chlorophenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2361664.png)


![N-{3-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N'-(2,3-dimethylphenyl)urea](/img/structure/B2361668.png)
![5-Bromo-4-[2-(2-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2361672.png)
![N-[1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2361675.png)

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-furamide](/img/structure/B2361677.png)
![9-(tert-Butyl)-7,12-dihydrobenzo[2,3]azepino[4,5-b]indol-6(5H)-one](/img/structure/B2361678.png)

